molecular formula C21H16ClFN2O2 B12158790 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide

4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B12158790
M. Wt: 382.8 g/mol
InChI Key: CCMXJYDQPCBJRQ-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a complex side chain containing fluorophenyl and phenylethyl groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate Amide: The initial step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 2-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Final Cyclization: The final step involves cyclization to form the desired benzamide compound, which may require heating and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the amide and phenyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the amide or phenyl groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups might enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
  • 4-chloro-N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
  • 4-chloro-N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This can result in different biological activities or chemical behaviors, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16ClFN2O2

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H16ClFN2O2/c22-16-12-10-15(11-13-16)21(27)25-20(19(26)14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)23/h1-13,20,24H,(H,25,27)

InChI Key

CCMXJYDQPCBJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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